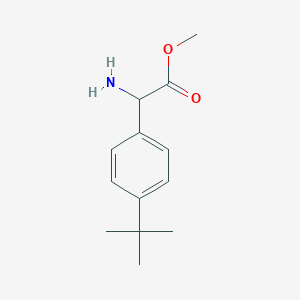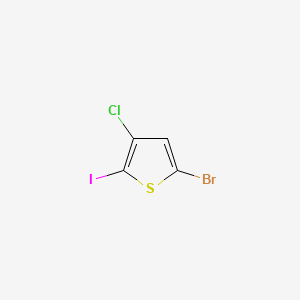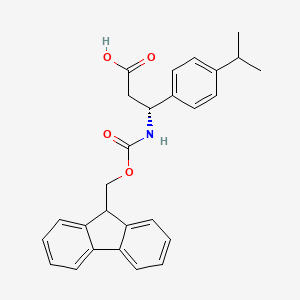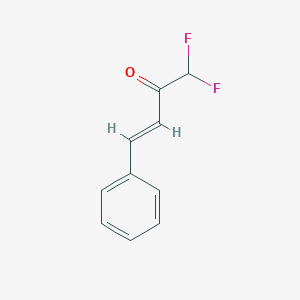
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic synthesis and materials science. The presence of bromine atoms in the 2 and 5 positions of the thiophene ring enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid typically involves the bromination of thiophene followed by the introduction of the propenoic acid moiety. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2,5-dibromothiophene is then subjected to a Heck reaction with acrylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in large-scale synthesis. These methods offer advantages in terms of scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, facilitating its participation in nucleophilic substitution reactions. The thiophene ring’s aromaticity contributes to its stability and reactivity in various chemical environments. The compound can interact with enzymes and receptors, potentially modulating biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A simpler analog without the propenoic acid moiety, used in similar synthetic applications.
3-Bromothiophene: A mono-brominated thiophene with different reactivity and applications.
2,5-Dibromo-3-hexylthiophene: A derivative with an alkyl chain, used in the synthesis of conductive polymers.
Uniqueness
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid is unique due to the presence of both bromine atoms and the propenoic acid moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
1199-42-4 |
|---|---|
Formule moléculaire |
C7H4Br2O2S |
Poids moléculaire |
311.98 g/mol |
Nom IUPAC |
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+ |
Clé InChI |
DVXZZONDJLGLIN-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(SC(=C1/C=C/C(=O)O)Br)Br |
SMILES canonique |
C1=C(SC(=C1C=CC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)




![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
